molecular formula C13H17NO3S B141129 N-(2-butylbenzofuran-5-yl)methanesulfonamide CAS No. 437652-07-8

N-(2-butylbenzofuran-5-yl)methanesulfonamide

Cat. No. B141129
Key on ui cas rn: 437652-07-8
M. Wt: 267.35 g/mol
InChI Key: HACDESLXZXBASP-UHFFFAOYSA-N
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Patent
US07312345B2

Procedure details

Methanesulfonyl chloride (0.92 g, 0.6 mL, 8.0 mmol) was added dropwise to a stirred boiling mixture of 2-butyl-5-benzofuranylamine hydrochloride [12a] (0.90 g, 4.0 mmol), tetramethylammonium chloride (0.11 g, 1.0 mmol) and toluene (10 mL) for 1 hour. The mixture was stirred under reflux conditions for 1 hour. Ethyl acetate (20 mL) and water (30 mL) were added to the cold mixture. The organic layer was separated and aqueous layer was extracted with ethyl acetate (2×20 mL). The combined organic layers were dried over sodium sulfate and evaporated under reduced pressure to give 1.01 g (94.0%) of N-(2-butyl-5-benzofuranyl)methanesulfonamide [14] with mp 104.9-105.9° C.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.11 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].Cl.[CH2:7]([C:11]1[O:12][C:13]2[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][C:14]=2[CH:15]=1)[CH2:8][CH2:9][CH3:10].C1(C)C=CC=CC=1.C(OCC)(=O)C>[Cl-].C[N+](C)(C)C.O>[CH2:7]([C:11]1[O:12][C:13]2[CH:19]=[CH:18][C:17]([NH:20][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:16][C:14]=2[CH:15]=1)[CH2:8][CH2:9][CH3:10] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
Cl.C(CCC)C=1OC2=C(C1)C=C(C=C2)N
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.11 g
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under reflux conditions for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted with ethyl acetate (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)C=1OC2=C(C1)C=C(C=C2)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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